2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol involves several steps. One common method includes the reaction of 6-chloropurine with 2-methyl-4-penten-1-ol under basic conditions to form the desired product. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various derivatives with different functional groups .
Scientific Research Applications
2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in plant physiology, particularly in cell division and growth regulation.
Medicine: Research explores its potential therapeutic applications, including its effects on cell proliferation and wound healing.
Industry: It is used in agricultural practices to enhance crop yield and quality by promoting plant growth.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, it activates a signaling cascade that leads to the expression of genes involved in cell division and growth. The molecular targets include various kinases and transcription factors that regulate the cell cycle .
Comparison with Similar Compounds
Similar Compounds
cis-Zeatin: Another naturally occurring cytokinin with similar biological activity.
Kinetin: A synthetic cytokinin used in plant tissue culture.
Benzyladenine: A synthetic cytokinin widely used in agriculture.
Uniqueness
2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol is unique due to its high activity and stability compared to other cytokinins. Its ability to promote cell division and growth makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
143168-20-1 |
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Molecular Formula |
C11H15N5O |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-methyl-4-(7H-purin-6-ylamino)pent-2-en-1-ol |
InChI |
InChI=1S/C11H15N5O/c1-7(4-17)3-8(2)16-11-9-10(13-5-12-9)14-6-15-11/h3,5-6,8,17H,4H2,1-2H3,(H2,12,13,14,15,16) |
InChI Key |
VSWAGMJYHDOWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C)CO)NC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
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